![molecular formula C18H20N2O2 B5201910 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one selectively inhibits JAK2, which is a tyrosine kinase involved in the activation of STAT3. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. By inhibiting JAK2, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. In addition, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments. It is a selective inhibitor of JAK2, which makes it a useful tool for studying the JAK2/STAT3 signaling pathway. It has also been extensively studied in various cell lines and animal models, which makes it a well-characterized compound. However, 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more potent and selective JAK2 inhibitors based on the structure of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. In addition, further studies are needed to understand the off-target effects of 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and to develop strategies to minimize them. Finally, the development of new delivery systems for 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one could improve its solubility and bioavailability, making it a more useful tool for studying the JAK2/STAT3 signaling pathway.
Synthesemethoden
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of 2,4-dichlorobenzoic acid to 2,4-dichlorobenzyl alcohol, which is then converted to 2,4-dichlorobenzyl cyanide. The cyanide group is then hydrolyzed to form 2,4-dichlorobenzyl amine, which is then reacted with 4-hydroxybenzaldehyde to form 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one.
Wissenschaftliche Forschungsanwendungen
11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in the pathogenesis of many diseases, including cancer, inflammation, and autoimmune disorders. 11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects and to ameliorate the symptoms of autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
11-[(4-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-16-6-4-13(5-7-16)9-19-10-14-8-15(12-19)17-2-1-3-18(22)20(17)11-14/h1-7,14-15,21H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWJZTFEGGZATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(4-Hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
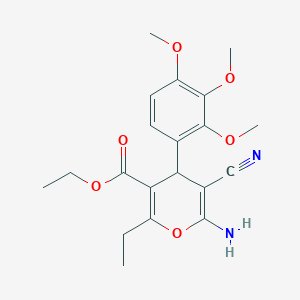
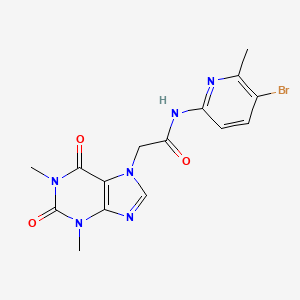
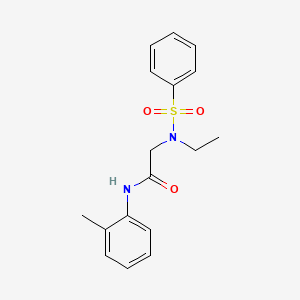
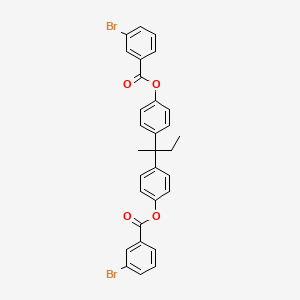
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
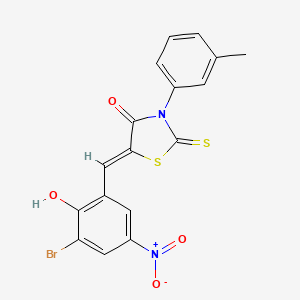
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)